molecular formula C8H8BrNO3 B3022266 Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate CAS No. 157425-54-2

Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate

Cat. No. B3022266
CAS RN: 157425-54-2
M. Wt: 246.06 g/mol
InChI Key: IECZBSNUKCUXBB-UHFFFAOYSA-N
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Description

“Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C8H8BrNO3 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .


Molecular Structure Analysis

The molecular structure of “Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate” can be represented by the InChI code: 1S/C8H8BrNO3/c1-5(11)7-4-6(9)3-10-7/h3-4H,1H3 . This indicates that the molecule consists of a pyrrole ring substituted with a bromine atom, an acetyl group, and a methyl ester group .

Scientific Research Applications

Biological Material or Organic Compound for Life Science Research

“Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis of Pyrrole Derivatives

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include “Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate”, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These molecules containing the Py-2-C skeleton have various biological functions .

Diabetes Research

The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This indicates the importance of the Py-2-C skeleton in diabetes research .

Synthesis of Bioactive Heterocycles

Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Drug Development

Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Synthesis of Pesticides

Aryl pyrrole insecticides and acaricides are commonly used pesticides with low toxicity . The title compound is a key intermediate for the synthesis of chlorfenapyr, a representative drug .

Future Directions

The future directions for research on “Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate” and similar compounds could involve exploring their potential biological activities and applications. Given the wide range of activities exhibited by pyrrole derivatives, there may be potential for the development of new pharmaceuticals or other useful compounds .

Mechanism of Action

Target of Action

Pyrrole compounds, in general, are known to interact with various biological targets due to their heterocyclic nature

Mode of Action

Pyrrole compounds are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets.

Biochemical Pathways

Pyrrole compounds are involved in a wide range of biochemical processes, including the synthesis of heme, a vital component of hemoglobin

Action Environment

The action, efficacy, and stability of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate could be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Other factors, such as pH and the presence of other substances, could also affect its action and efficacy.

properties

IUPAC Name

methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-4(11)7-5(9)3-6(10-7)8(12)13-2/h3,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECZBSNUKCUXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(N1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447332
Record name Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate

CAS RN

157425-54-2
Record name Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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